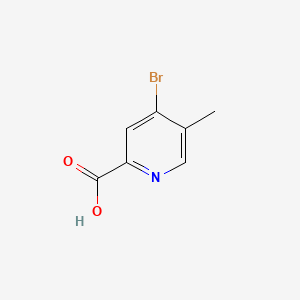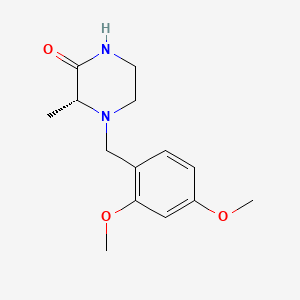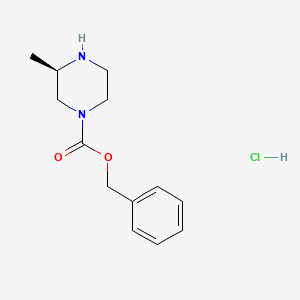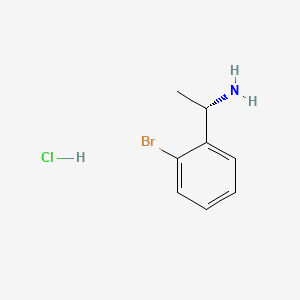
4-Bromo-5-methylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-5-methylpicolinic acid” is a chemical compound with the molecular formula C7H6BrNO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.03 .
Scientific Research Applications
Synthesis of Complex Molecules
4-Bromo-5-methylpicolinic acid is frequently employed in the synthesis of complex molecular structures. For instance, it has been used in the efficient synthesis of pyrrolo[2,3-d]pyrimidines through a copper-catalyzed coupling reaction, demonstrating its utility in introducing variable functional groups into heterocyclic compounds (Jiang et al., 2015). This method highlights its role in facilitating the construction of molecules with potential pharmaceutical applications.
Building Blocks for Pharmaceuticals and Agrochemicals
The compound has been found useful in the preparation of building blocks for pharmaceuticals and agrochemicals. Verdelet et al. (2011) developed a straightforward and efficient synthesis of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, demonstrating the compound's viability as a partner for cross-coupling reactions to synthesize biologically relevant targets (Verdelet et al., 2011). These esters serve as common building blocks for a variety of active compounds.
Supramolecular Chemistry
In supramolecular chemistry, this compound derivatives are used in the design and synthesis of copper(II) complexes with interesting spectroscopic, thermal, and magnetic properties (Kukovec et al., 2008). These complexes exhibit unique coordination modes and magnetic behaviors, making them subjects of interest in materials science research.
Antioxidant Activity Studies
The compound also finds application in the isolation of natural products with antioxidant activities. Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, some of which demonstrated potent antioxidant activities stronger than standard antioxidants (Li et al., 2011). This research underscores the potential of derivatives of this compound in the development of natural antioxidant agents.
Safety and Hazards
The safety data sheet for “4-Bromo-5-methylpicolinic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, ensuring adequate ventilation, and using personal protective equipment .
Properties
IUPAC Name |
4-bromo-5-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHUWQKVSFENQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735467 |
Source


|
| Record name | 4-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-93-4 |
Source


|
| Record name | 4-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













